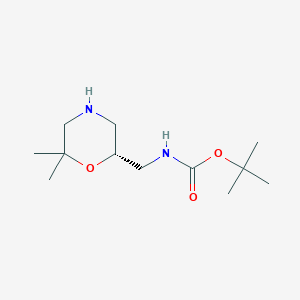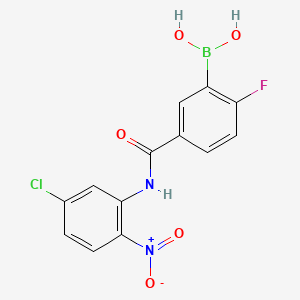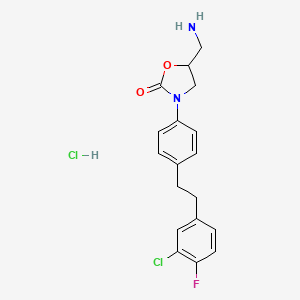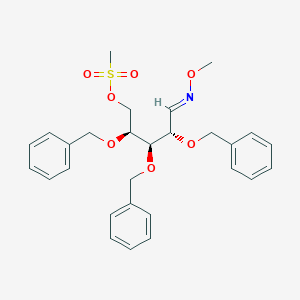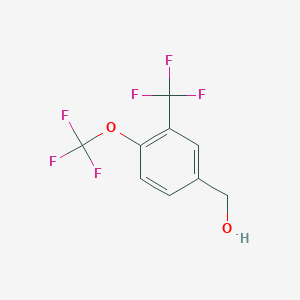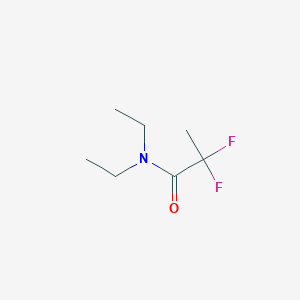
N,N-Diethyl-2,2-difluoropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,2-difluoropropanamide: is an organic compound with the molecular formula C7H13F2NO It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two fluorine atoms attached to the second carbon of the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,2-difluoropropanamide typically involves the reaction of 2,2-difluoropropanoic acid with diethylamine . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
2,2-difluoropropanoic acid+diethylaminedehydrating agentthis compound+by-products
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-2,2-difluoropropanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield and .
Reduction: The compound can be reduced using reducing agents such as to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 2,2-difluoropropanoic acid and diethylamine.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2,2-difluoropropanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N,N-Diethyl-2,2-difluoropropanamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N,N-Diethyl-2,2-difluoroacetamide
- N,N-Diethyl-2,2,2-trifluoroacetamide
- N,N-Diethyl-2,2-difluoropropanamine
Comparison: N,N-Diethyl-2,2-difluoropropanamide is unique due to the specific arrangement of its functional groups and the presence of two fluorine atoms on the second carbon of the propanamide backbone. This structural feature distinguishes it from similar compounds and can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H13F2NO |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
N,N-diethyl-2,2-difluoropropanamide |
InChI |
InChI=1S/C7H13F2NO/c1-4-10(5-2)6(11)7(3,8)9/h4-5H2,1-3H3 |
Clé InChI |
QZIQOWKUYMEFRM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


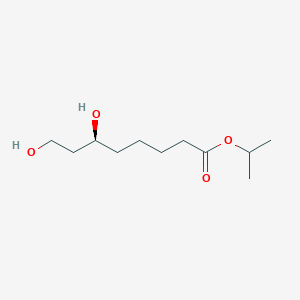
![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
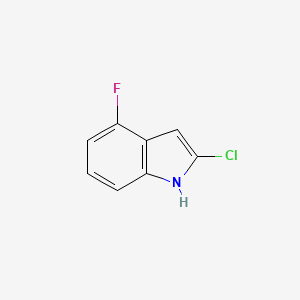
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
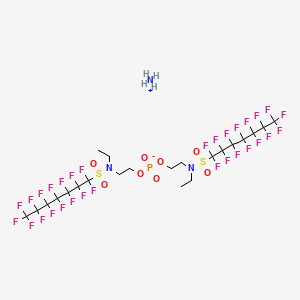
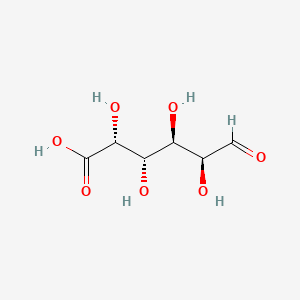
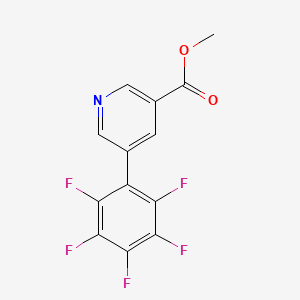
![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
